3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features an oxirane (epoxide) ring, a nitrile group, and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a nitrile source. Common reagents used in this synthesis include peracids or peroxides for the epoxidation step, and cyanide sources such as sodium cyanide or potassium cyanide for the introduction of the nitrile group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as amino alcohols, hydroxy nitriles, and other substituted oxiranes.
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-2-methylacrylate
- 3-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 3-(4-Ethoxyphenyl)-3-methylbutyronitrile
Uniqueness
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-14-10-6-4-9(5-7-10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |
InChI Key |
MDVWLUVCDLSYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(O2)C#N)C |
Origin of Product |
United States |
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